molecular formula C9H6OS2 B150174 3,3'-Bithiophene-5-carboxaldehyde CAS No. 137320-59-3

3,3'-Bithiophene-5-carboxaldehyde

Cat. No. B150174
M. Wt: 194.3 g/mol
InChI Key: PIXDIVGXUUHIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Bithiophene-5-carboxaldehyde is a solid compound that appears as a powder or crystalline powder or chunks . It has a molecular formula of C9H6OS2 and a molecular weight of 194.27 .


Molecular Structure Analysis

The molecular structure of 3,3’-Bithiophene-5-carboxaldehyde is represented by the SMILES string O=Cc1cc(cs1)-c2ccsc2 . This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

3,3’-Bithiophene-5-carboxaldehyde is a solid compound with a melting point of 101-104 °C . It has a predicted boiling point of 283.0±30.0 °C and a predicted density of 1.336±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Polymer Applications

3,3'-Bithiophene-5-carboxaldehyde and related bithiophene derivatives are versatile precursors in the synthesis of various organic semiconductors. Bhuwalka et al. (2015) discussed the synthesis of bithiophene-based dicarboxaldehydes, highlighting their utility as electron-rich building blocks for creating arylene vinylene-based organic semiconductors. These compounds are synthesized from a novel functional bithiophene and show promise in facilitating the development of donor-acceptor copolymers with applications in electronic devices (Bhuwalka et al., 2015).

Surface Functionalization of Inorganic Nanomaterials

The functionalization of inorganic nanotubes and fullerene-like nanoparticles of tungsten disulfide (INT/IF-WS2) via the Vilsmeier–Haack reaction using bithiophene derivatives, including 3,3'-Bithiophene-5-carboxaldehyde, has been explored by Raichman et al. (2016). This approach aims to enhance the electro-conductivity and mechanical properties of these nanomaterials, showing the potential of bithiophene derivatives in modifying the surface properties of inorganic nanotubes for advanced material applications (Raichman et al., 2016).

Electronic and Structural Properties

Pomerantz et al. (2002) and Casanovas et al. (2005) investigated the structural and electronic effects of carboxylic acid substitution on bithiophene derivatives. Their work provides insights into the conformational changes and electronic properties of these molecules, which are crucial for their application in electronic devices and materials science. These studies reveal the potential of bithiophene derivatives in the development of materials with tailored electronic properties (Pomerantz et al., 2002) (Casanovas et al., 2005).

Electrochemical and Luminescent Properties

The synthesis and characterization of donor-acceptor-donor molecules based on quinoline acceptor units with Schiff base bridges, incorporating bithiophene derivatives such as 3,3'-Bithiophene-5-carboxaldehyde, have been studied by Kotowicz et al. (2017). These compounds exhibit significant electrochemical and photophysical properties, indicating their potential in optoelectronic applications and as materials for light-emitting devices (Kotowicz et al., 2017).

Safety And Hazards

The safety and hazards associated with 3,3’-Bithiophene-5-carboxaldehyde are represented by the GHS07 symbol, indicating that it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name

4-thiophen-3-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDIVGXUUHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584730
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bithiophene]-5-carbaldehyde

CAS RN

137320-59-3
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[3,3′-bithiophene]-5-carbaldehyde was prepared using the general boronic acid coupling procedure with 4-bromothiophene-2-carbaldehyde and thiophen-3-ylboronic acid (56 mg, 102 mg theoretical, 54.9%). LC-MS m/z 195 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.